molecular formula C10H10OS B1616807 8-Methyl-4-thiochromanone CAS No. 29373-02-2

8-Methyl-4-thiochromanone

Cat. No.: B1616807
CAS No.: 29373-02-2
M. Wt: 178.25 g/mol
InChI Key: AEEOBLVGMJPRAB-UHFFFAOYSA-N
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Description

8-Methyl-4-thiochromanone is a sulfur-containing heterocyclic compound that belongs to the thiochromanone family. This compound is characterized by a thiochromanone core structure with a methyl group attached at the 8th position. Thiochromanones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-4-thiochromanone typically involves the condensation of β-keto esters with thiophenols in the presence of polyphosphoric acid. This reaction leads to the formation of the thiochromanone core structure.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as mentioned above. The process would be optimized for higher yields and purity, often involving the use of catalysts and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 8-Methyl-4-thiochromanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 8-Methyl-4-thiochromanone, particularly its derivatives, involves the induction of apoptosis in cancer cells. This is achieved through the generation of reactive oxygen species (ROS) that lead to oxidative stress and cell death. The compound targets various molecular pathways involved in cell cycle regulation and apoptosis .

Comparison with Similar Compounds

  • 8-Fluoro thiochromanone thiosemicarbazone
  • 1,1-Dioxo-thiochromanone
  • Benzothiazepine
  • 1,1-Dioxo-benzothiazepine

Comparison: 8-Methyl-4-thiochromanone is unique due to the presence of the methyl group at the 8th position, which can influence its biological activity and chemical reactivity. Compared to its analogs, such as 8-Fluoro thiochromanone thiosemicarbazone, this compound exhibits distinct cytotoxic properties and may offer advantages in specific therapeutic applications .

Properties

IUPAC Name

8-methyl-2,3-dihydrothiochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEOBLVGMJPRAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90296455
Record name 8-Methyl-4-thiochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29373-02-2
Record name 8-Methyl-4-thiochromanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109426
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Methyl-4-thiochromanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90296455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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